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Compound of Interest

N-methyl-2-
Compound Name:
(phenylamino)benzamide

Cat. No.: B3491821

An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Derivatives

Core Chemical Identity

N-methyl-2-(phenylamino)benzamide is an organic compound belonging to the benzamide
class of molecules. It is characterized by a central benzene ring substituted with an N-
methylcarboxamide group and a phenylamino group at the ortho position. This structure serves
as a crucial scaffold in medicinal chemistry, particularly in the development of targeted
therapeutics. While the parent compound is not extensively cataloged, its derivatives have
been the subject of significant research, especially in oncology.

Chemical Structure:

IUPAC Name: N-methyl-2-(phenylamino)benzamide

Molecular Formula: C14H14N20

SMILES: CN-C(=0)clccccclNc2cccecc2

Structure:
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Physicochemical and Analytical Data

Comprehensive experimental data for the parent N-methyl-2-(phenylamino)benzamide is
limited in public databases. However, analysis of its derivatives provides insight into the
expected analytical profile. The tables below summarize key physicochemical properties and
representative spectroscopic data for related compounds.

Table 1: Physicochemical .

Property Value Source
Molecular Weight 226.27 g/mol Calculated
Molecular Formula C14H14N20 Calculated
Related Compound N-Methylbenzamide [1112]
Mol. Weight (N-

) 135.16 g/mol [1112]
Methylbenzamide)
CAS No. (N-Methylbenzamide) 613-93-4 [11[2]

Table 2: Representative Spectroscopic Data for
Benzamide Derivatives
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Key Signals (6

Technique Derivative Solvent in ppm, Jin Source
Hz)
7.65-7.72 (m,
N- 2H), 7.30-7.44
1H NMR Methylbenzamid CDCls (m, 3H), 6.27 (br [3]
e s, 1H), 2.93 (d,
3H, J = 4.5)
N- 168.3, 134.6,
B3C NMR Methylbenzamid CDCls 131.4, 128.6, [3]
e 126.9, 26.9
Bands indicating
N C=0 stretch, N-H
IR Methylbenzamid ~ CCla/ CS2 bend, C-N [1]
stretch, and
¢ aromatic C-H
vibrations.
N- Molecular lon
Mass Spec (El) Methylbenzamid Peak (M+) atm/z  [2][4]
e 135

Synthesis and Characterization Protocols
General Synthesis of N-methyl-2-
(phenylamino)benzamide Derivatives

The synthesis of N-methyl-2-(phenylamino)benzamide and its derivatives typically involves a
standard amide coupling reaction between 2-(phenylamino)benzoic acid (or a substituted
analog) and methylamine.

» Acid Activation: Dissolve 2-(phenylamino)benzoic acid (1 equivalent) in a suitable aprotic
solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Add a coupling agent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents)
and HOBt (1.2 equivalents).

Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 equivalents) to the
mixture.

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of
the activated ester.

Amine Addition: Add methylamine (or a solution of methylamine, 1.5 equivalents) to the
reaction mixture.

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor
the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-
Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, quench the reaction with water and extract the
product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify
the crude product by column chromatography on silica gel.[5]
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General Synthesis Workflow

Reactants Reagents & Solvent
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Amide Coupling Reaction

Work-up & Extraction

Column Chromatography

N-methyl-2-(phenylamino)benzamide
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Caption: General workflow for the synthesis of the target compound via amide coupling.

Analytical Characterization Protocols

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.

¢ Acquisition: Acquire *H and 3C NMR spectra on a 300, 400, or 500 MHz spectrometer.[3]

¢ Analysis: Process the spectra to identify characteristic peaks. For the title compound, one
would expect aromatic proton signals (multiplets, ~7-8 ppm), an N-H proton signal (singlet or
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broad singlet), a methyl group signal (doublet, ~2.9 ppm, coupled to the N-H), and the amide
N-H signal (broad quartet).[3][6]

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

e Method: Use Electrospray lonization (ESI) or Electron lonization (El) mass spectrometry. ESI

is common for identifying the protonated molecular ion [M+H]*.[7]

e Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the

molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Derivatives of N-2-(phenylamino)benzamide have been identified as potent anti-glioblastoma

agents.[8] Their mechanism of action is particularly compelling as they can function as dual

inhibitors of Topoisomerase | (Topo I) and Cyclooxygenase-2 (COX-2).[8][9]

Glioblastoma is a highly aggressive brain tumor, and therapies that can target multiple

pathways are of significant interest.[8][10] The inhibition of COX-2 by these benzamide

derivatives leads to the downregulation of several pro-tumorigenic factors.

Table 3: COX-2 Inhibition by | ead Derivatives

Compound ID Description COX-2 ICso (uM) Source
N-2-(phenylamino

-1 P ) y ) )_ 33.61+1.15 [8][10]
benzamide derivative
N-2-(phenylamino

-8 P ] y ) )_ 45.01 +2.37 [8][10]
benzamide derivative
1,5-naphthyridine

Parent Cmpd > 150 [8][10]

derivative

These compounds showed significantly improved COX-2 inhibition compared to the parent

compound from which they were derived.[10] This activity contributes to higher anti-

proliferation, anti-migration, and anti-invasion effects in glioma cell models.[8]
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Proposed Signaling Pathway Inhibition

The anti-tumor effect of these derivatives is mediated by the disruption of the COX-2 signaling
cascade. Inhibiting COX-2 reduces the synthesis of Prostaglandin E2 (PGEz), which in turn
downregulates Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9
(MMP-9).[8][10] This cascade is crucial for tumor angiogenesis, invasion, and metastasis.
Additionally, these compounds have been shown to suppress the activation of STAT3, a key

transcription factor in cell proliferation and survival.[8][10]

Proposed Anti-Glioblastoma Mechanism
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Caption: Inhibition of COX-2 and STAT3 pathways by N-2-(phenylamino) benzamide
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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